molecular formula C17H13BrF3N3O3S B3404028 (5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203202-62-3

(5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B3404028
CAS No.: 1203202-62-3
M. Wt: 476.3
InChI Key: MZJVNBJFBCNKGL-UHFFFAOYSA-N
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Description

The compound (5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic hybrid molecule featuring three key structural motifs:

  • A benzo[d]thiazole core substituted with a trifluoromethoxy group, enhancing lipophilicity and metabolic stability.
  • A piperazine linker, enabling conformational flexibility and interaction with biological targets.

Its synthesis likely involves coupling a bromofuran carbonyl derivative with a piperazine-functionalized benzo[d]thiazole intermediate, analogous to methods in thiazole-piperidine syntheses .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3N3O3S/c18-14-4-3-12(26-14)15(25)23-5-7-24(8-6-23)16-22-11-2-1-10(9-13(11)28-16)27-17(19,20)21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVNBJFBCNKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetic behavior.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is an organic molecule that integrates various functional groups, notably bromine, trifluoromethoxy, and benzothiazole derivatives. This complex structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound through a synthesis of existing literature, including data tables and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Bromofuran moiety : Known for its reactivity and potential biological activities.
  • Benzothiazole derivative : This class of compounds has been extensively studied for its diverse biological activities, including antibacterial and anticancer effects.
  • Piperazine ring : Often associated with pharmacological properties, including neuroactivity and antimicrobial effects.

Antimicrobial Properties

Benzothiazole derivatives have shown significant antibacterial activity. According to recent studies, these compounds can inhibit various bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication . The presence of halogen substitutions in benzothiazole often enhances this activity.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µg/ml)Reference
4bSalmonella typhimurium25–50
11aListeria monocytogenes0.10–0.25
11bStaphylococcus aureus0.15

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cells and inhibit cell migration. A study highlighted that specific benzothiazole derivatives could significantly decrease IL-6 and TNF-α levels, which are involved in inflammation and cancer progression .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of migration

Case Studies

  • Antibacterial Study : A recent investigation into a series of benzothiazole derivatives revealed that modifications at the 6th position significantly enhanced antibacterial activity against Klebsiella pneumoniae and E. coli. The study utilized molecular docking to confirm binding affinities with target enzymes, demonstrating that structural variations can lead to improved efficacy .
  • Anticancer Evaluation : Another study synthesized novel benzothiazole compounds, including derivatives similar to this compound. These compounds showed substantial inhibition of cell proliferation across various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Core Heterocycle Variations

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzo[d]thiazole + Piperazine 5-Bromofuran, CF3O ~481.3* High lipophilicity (CF3O), halogen bonding (Br), flexible piperazine linker
5-Benzoyl-2-(piperidin-1-yl)-1,3-thiazole 1,3-Thiazole Benzoyl, Piperidine ~276.4 Simpler structure; lacks halogen or CF3O groups; reduced metabolic stability
(5-Bromo-2-furyl)[2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone 4,5-Dihydroimidazole 5-Bromofuran, 3-Fluorobenzylthio ~409.3 Sulfur-rich scaffold; dihydroimidazole enhances solubility but reduces rigidity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole + Cyclopropane CF3O, Cyclopropane carboxamide, Benzodioxole ~629.5 High complexity; cyclopropane enhances strain; phenolic OH improves solubility
(Z)-2-((3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one Thiazole + Pyrazole Benzofuranone, Fluorophenyl, Methylthiazole ~523.5 Extended π-system; fluorophenyl enhances membrane permeability

*Estimated via fragment analysis.

Key Differences in Reactivity and Bioactivity
  • Piperazine vs. This may improve interactions with enzymes or receptors requiring dual H-bond donors.
  • Bromofuran vs. Benzofuranone: The 5-bromofuran motif offers halogen bonding capabilities absent in benzofuranone derivatives , which rely on carbonyl interactions.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including:

  • Coupling reactions : Amide bond formation between the bromofuran carbonyl and the piperazine moiety, using coupling agents like EDCI/HOBt .
  • Heterocyclic assembly : Construction of the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with trifluoromethoxy-substituted precursors .
  • Optimization parameters : Solvent choice (e.g., THF or DMF for polar intermediates), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling steps). Yield improvements often require inert atmospheres (N₂/Ar) and moisture-sensitive reagent handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the bromofuran, piperazine, and benzo[d]thiazole connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereoelectronic effects in the solid state, particularly for the trifluoromethoxy and bromofuran groups .
  • FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .

Q. How does the compound react under acidic or basic conditions?

  • Acidic conditions : The piperazine moiety may undergo protonation, altering solubility. The trifluoromethoxy group is generally stable, but prolonged exposure to strong acids (e.g., HCl) could hydrolyze the thiazole ring .
  • Basic conditions : Risk of dehalogenation (C-Br bond cleavage) in the bromofuran under strong bases (e.g., NaOH). Controlled basicity (pH 7–9) is recommended for storage .

Advanced Research Questions

Q. How can computational methods predict biological targets or reactivity?

  • Molecular docking : Screen against kinase or GPCR targets using the benzo[d]thiazole-piperazine scaffold as a pharmacophore .
  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., bromofuran’s C-Br bond) to predict regioselectivity in reactions .
  • Machine learning : Train models on similar compounds to forecast ADMET properties or synthetic feasibility .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites affecting in vivo results .
  • Dose-response calibration : Adjust dosing regimens to account for bioavailability differences.
  • Orthogonal assays : Validate target engagement with SPR (surface plasmon resonance) or thermal shift assays .

Q. How to design SAR studies to optimize bioactivity?

  • Core modifications : Replace bromofuran with other halofurans (e.g., 5-chlorofuran) to assess halogen effects on potency .
  • Substituent variation : Modify the trifluoromethoxy group (e.g., -OCF₃ vs. -OCH₃) to study steric/electronic impacts .
  • Piperazine substitutions : Introduce alkyl or aryl groups to the piperazine nitrogen to enhance target binding .

Q. What challenges arise in achieving regioselectivity during benzo[d]thiazole synthesis?

  • Competitive cyclization : Competing thiazole vs. oxazole formation can occur. Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
  • Protecting groups : Temporarily block the piperazine nitrogen during bromofuran coupling to prevent side reactions .
  • Catalytic control : Employ Pd-mediated cross-coupling for precise C-C bond formation in the trifluoromethoxy-substituted ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromofuran-2-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.